molecular formula C12H19N.HCl B1165075 N-Ethylphentermine HCl

N-Ethylphentermine HCl

Cat. No.: B1165075
M. Wt: 213.75
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethylphentermine HCl is a phenethylamine derivative structurally related to phentermine (CAS 1197-21-3), a well-known appetite suppressant used in obesity management .

Properties

Molecular Formula

C12H19N.HCl

Molecular Weight

213.75

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural and Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Phentermine HCl C₁₀H₁₅N·HCl 185.70 1197-21-3 Primary amine, phenethyl backbone
N-Ethylphentermine HCl* C₁₁H₁₇N·HCl (inferred) ~199.72 (estimated) Not available N-ethyl substitution on phentermine
N-Ethylcathinone HCl C₁₁H₁₅NO·HCl 237.70 LGCFOR1275.63 β-ketone, N-ethylphenethylamine
Sibutramine HCl C₁₇H₂₆ClN·HCl 334.33 84485-01-8 Bicyclic structure, chlorophenyl group

*Inferred data due to lack of direct evidence.

Pharmacological Effects and Mechanisms

  • Phentermine HCl: Stimulates norepinephrine release, suppressing appetite via adrenergic pathways .
  • This compound : Likely shares adrenergic activity but may exhibit prolonged duration due to increased lipophilicity from the ethyl group.
  • N-Ethylcathinone HCl: Acts as a stimulant, inhibiting dopamine/norepinephrine reuptake (similar to other cathinones) .
  • Sibutramine HCl: Dual reuptake inhibition of serotonin and norepinephrine, enhancing satiety; withdrawn in 2010 due to cardiovascular risks .
Table 2: Pharmacodynamic Profiles
Compound Primary Mechanism Therapeutic Use Key Risks/Withdrawal Reasons
Phentermine HCl Norepinephrine releaser Obesity management Hypertension, tachycardia
This compound* Presumed adrenergic agonist Potential appetite suppression Limited safety data (assumed)
N-Ethylcathinone HCl Dopamine/norepinephrine reuptake inhibitor Recreational stimulant Abuse potential, neurotoxicity
Sibutramine HCl Serotonin-norepinephrine reuptake inhibitor Obesity (withdrawn) Increased cardiovascular events
Table 3: Stability and Handling (Based on Analogous Compounds)
Compound Stability Notes Handling Precautions (GHS)
Phentermine HCl Stable under anhydrous conditions Avoid moisture; use PPE
2-Phenylethylamine HCl Hygroscopic; store in cool, dry place Wear gloves, eye protection
N-Ethylcathinone HCl Susceptible to oxidation Use inert atmosphere during synthesis

Q & A

Q. What analytical methods are recommended for determining the purity of N-Ethylphentermine HCl in synthesized samples?

Methodological Answer: Potentiometric titration using standardized NaOH is effective for quantifying acidic/basic impurities. Key steps include:

  • Endpoint determination : Use first- and second-derivative plots to identify equivalence points, as overlapping protonation steps (e.g., from impurities) may obscure traditional pH jumps .
  • Data validation : Compare calculated molar concentrations (from titration endpoints) against theoretical values derived from synthesis stoichiometry. Discrepancies >2% warrant spectroscopic reanalysis (e.g., NMR or LC-MS) .

Q. How can researchers validate the structural identity of this compound during synthesis?

Methodological Answer: Combine spectroscopic techniques to cross-verify structural features:

  • NMR : Confirm ethyl and phenyl group positions via 1^1H/13^13C chemical shifts and coupling patterns.
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z consistent with theoretical mass).

Q. What experimental controls are critical for assessing this compound’s stability under varying pH conditions?

Methodological Answer:

  • Control groups : Include buffer solutions (pH 2–12) stored at 25°C and 37°C to simulate physiological and accelerated degradation.
  • Quantitative analysis : Use HPLC-UV at timed intervals to track degradation products. Statistical validation (e.g., ANOVA) ensures observed changes are significant (p<0.05p < 0.05) .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

Methodological Answer:

  • Data harmonization : Apply compartmental pharmacokinetic modeling to reconcile differences in absorption rates or metabolite profiles.
  • Statistical adjustments : Use weighted least squares regression to account for interspecies variability in metabolic enzymes (e.g., CYP450 isoforms) .
  • Ethical validation : Ensure in vivo protocols comply with NIH preclinical guidelines, including sample size justification and blinded outcome assessments .

Q. What strategies optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Vary reaction temperature, solvent polarity, and catalyst loading to identify optimal conditions via response surface methodology.
  • Byproduct analysis : Use GC-MS to detect and quantify impurities; iterative refinement reduces byproducts to <1% .
  • Reproducibility checks : Document all steps in compliance with IUPAC nomenclature and spectroscopy reporting standards .

Q. How can researchers address conflicting literature reports on this compound’s receptor binding affinity?

Methodological Answer:

  • Source evaluation : Prioritize peer-reviewed studies using radioligand binding assays (e.g., KiK_i values from primary sources). Exclude secondary reviews lacking raw data .
  • Experimental replication : Repeat assays under standardized conditions (e.g., 25°C, Tris-HCl buffer) with positive/negative controls (e.g., phentermine as a comparator) .
  • Meta-analysis : Use random-effects models to statistically aggregate data, accounting for inter-study heterogeneity .

Data Presentation and Ethical Compliance

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC50_{50} and efficacy parameters.
  • Error propagation : Report 95% confidence intervals for all derived metrics (e.g., IC50_{50}) using bootstrap resampling .

Q. How should researchers document experimental protocols to ensure reproducibility?

Methodological Answer:

  • Detailed reporting : Specify instrument calibration (e.g., pH meter calibration pre-titration ), reagent lot numbers, and environmental conditions (e.g., humidity for hygroscopic samples).
  • Ethical alignment : Adhere to NIH preclinical checklists for animal studies, including randomization and blinding protocols .

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